2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-yl)-carbonyl]cyclopropanecarboxylic acid involves multiple stepsThe reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures .
Chemical Reactions Analysis
2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-yl)-carbonyl]cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group into alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-yl)-carbonyl]cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Limited industrial applications, primarily focused on research and development.
Mechanism of Action
The mechanism of action for 2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-yl)-carbonyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or altering protein conformation . The exact pathways and molecular targets are still under investigation, making this compound a subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to 2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-yl)-carbonyl]cyclopropanecarboxylic acid include:
2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-yl)-carbonyl]cyclopropanecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-yl)-carbonyl]cyclopropanecarboxylate: An ester derivative of the compound.
2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-yl)-carbonyl]cyclopropanecarboxyl chloride: A chloride derivative used in further chemical synthesis.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions in biological systems and its utility in synthetic chemistry .
Properties
IUPAC Name |
2,2-dimethyl-3-(4-methyl-1,4-diazepane-1-carbonyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2)9(10(13)12(17)18)11(16)15-6-4-5-14(3)7-8-15/h9-10H,4-8H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYGRMHIKHASHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCCN(CC2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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